molecular formula C8H6Cl2N2OS B3033566 2-Amino-benzothiazole-6-carbonyl chloride hydrochloride CAS No. 106181-99-1

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride

Cat. No.: B3033566
CAS No.: 106181-99-1
M. Wt: 249.12 g/mol
InChI Key: KCBAQBVUPYEOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Biochemical Analysis

Biochemical Properties

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride, as a derivative of 2-aminobenzothiazole, plays a significant role in biochemical reactions. The 2-aminobenzothiazole scaffold is versatile and synthetically accessible, making it fascinating for multiple applications in both synthetic organic chemistry and biological fields due to its potent pharmacological activities

Cellular Effects

Derivatives of 2-aminobenzothiazole have been shown to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . These effects suggest that this compound may also influence cell function, but specific impacts on cell signaling pathways, gene expression, and cellular metabolism need further exploration.

Molecular Mechanism

It is known that 2-aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . This suggests that this compound may also interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. Detailed studies are needed to confirm these possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-benzothiazole-6-carbonyl chloride hydrochloride typically involves the following steps:

    Condensation Reaction: The starting material, 2-aminobenzenethiol, undergoes a condensation reaction with an appropriate aldehyde or ketone to form the benzothiazole ring.

    Chlorination: The resulting benzothiazole derivative is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the carbonyl chloride group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures, which are valuable in medicinal chemistry.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Cyclization: Catalysts like Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    Fused Heterocycles: Resulting from cyclization reactions.

    Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer, anti-bacterial, and anti-inflammatory agents.

    Biological Research: The compound is employed in the development of enzyme inhibitors and fluorescent probes for imaging studies.

    Material Science: It is used in the synthesis of electroluminescent materials and polymers with unique optical properties.

    Agriculture: The compound is utilized in the development of plant growth regulators and pesticides.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorobenzothiazole
  • 6-Amino-2-cyanobenzothiazole
  • 2-Cyano-6-aminobenzothiazole

Uniqueness

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride is unique due to its highly reactive carbonyl chloride group, which allows for versatile chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities.

Biological Activity

2-Amino-benzothiazole-6-carbonyl chloride hydrochloride is a compound derived from the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms, and applications based on various research findings.

Chemical Structure and Properties

Chemical Composition:

  • IUPAC Name: this compound
  • CAS Number: 106181-99-1

The compound features a highly reactive carbonyl chloride group, which facilitates its role in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Target of Action

2-Amino-benzothiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity: Effective against various bacteria and fungi.
  • Anticancer Properties: Inhibitory effects on cancer cell lines.
  • Anti-inflammatory Effects: Potential as COX-2 inhibitors.

Mode of Action

The compound acts by:

  • Serving as a reactant or intermediate in synthesizing various fused heterocycles.
  • Interacting with biological targets such as enzymes and receptors, influencing biochemical pathways.

Biochemical Pathways

Research indicates that derivatives of 2-amino-benzothiazole can modulate multiple biochemical pathways, contributing to their pharmacological effects. For example, they have been shown to inhibit DNA gyrase in bacterial pathogens, which is crucial for bacterial DNA replication and transcription .

Antimicrobial Activity

A significant aspect of the biological activity of 2-amino-benzothiazole derivatives is their antimicrobial properties. Studies have demonstrated:

  • Broad-spectrum antibacterial activity against ESKAPE pathogens with low nanomolar inhibition concentrations (IC50 < 10 nM) for some derivatives .
  • Moderate antifungal activity against various fungal species .

Anticancer Activity

Research has highlighted the potential of these compounds in cancer therapy:

  • Compounds derived from 2-amino-benzothiazole have shown cytotoxic effects against several cancer cell lines, including colon (HCT-116), breast (MCF-7), and liver cancer cells .

Anti-inflammatory and Analgesic Effects

Some studies have reported that these compounds possess anti-inflammatory properties, acting as COX-2 inhibitors, which may provide relief in inflammatory conditions .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on HCT-116 and MCF-7 cells
Anti-inflammatoryCOX-2 inhibition leading to reduced inflammation
AntioxidantScavenging free radicals

Notable Research Findings

  • DNA Gyrase Inhibition: A study identified a series of 2-amino-benzothiazole derivatives that inhibited DNA gyrase with IC50 values under 10 nM, showcasing potential for treating resistant bacterial infections .
  • Synthesis Challenges: The synthesis of these compounds often faces challenges such as low yields and the formation of impurities; however, novel synthetic routes have been developed to enhance efficiency .
  • Pharmacological Profile: Some derivatives exhibit dual pharmacological profiles, acting as both agonists and antagonists at different receptor sites, indicating their potential in treating psychiatric disorders .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carbonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS.ClH/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5;/h1-3H,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBAQBVUPYEOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)SC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride
Reactant of Route 2
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-benzothiazole-6-carbonyl chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.